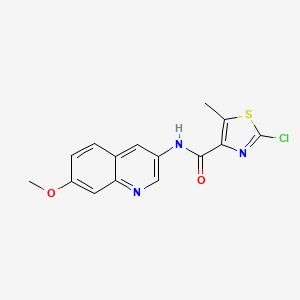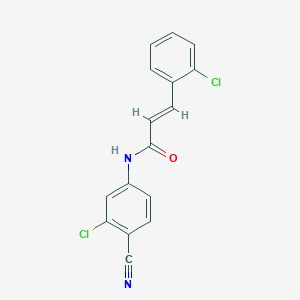
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1-pentanol and bases such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may also affect its activity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which could lead to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline scaffold and have similar biological activities.
Thiazole Derivatives: These compounds contain the thiazole ring and are known for their diverse biological properties.
Uniqueness
What sets 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide apart is its unique combination of the quinoline and thiazole moieties, which may confer distinct biological activities not observed in other compounds. This dual functionality could make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C15H12ClN3O2S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-13(19-15(16)22-8)14(20)18-10-5-9-3-4-11(21-2)6-12(9)17-7-10/h3-7H,1-2H3,(H,18,20) |
InChI Key |
IZCHWEDRHZDVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019527.png)
![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11019537.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)
![N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11019548.png)

![Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019567.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11019568.png)
![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11019576.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11019579.png)

![1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019595.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
![ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11019604.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11019614.png)
